Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 313262-91-8
VCID: VC21373095
InChI: InChI=1S/C17H14N2O4S/c1-22-12-5-3-4-10(8-12)15(20)19-17-18-13-7-6-11(16(21)23-2)9-14(13)24-17/h3-9H,1-2H3,(H,18,19,20)
SMILES: COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Molecular Formula: C17H14N2O4S
Molecular Weight: 342.4g/mol

Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate

CAS No.: 313262-91-8

Cat. No.: VC21373095

Molecular Formula: C17H14N2O4S

Molecular Weight: 342.4g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate - 313262-91-8

Specification

CAS No. 313262-91-8
Molecular Formula C17H14N2O4S
Molecular Weight 342.4g/mol
IUPAC Name methyl 2-[(3-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C17H14N2O4S/c1-22-12-5-3-4-10(8-12)15(20)19-17-18-13-7-6-11(16(21)23-2)9-14(13)24-17/h3-9H,1-2H3,(H,18,19,20)
Standard InChI Key JNNFKIHKRFLCLC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Canonical SMILES COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate contains a benzothiazole heterocyclic core with three additional functional groups:

  • A carboxymethyl ester at the 6-position of the benzothiazole

  • A benzamido group at the 2-position of the benzothiazole

  • A methoxy substituent at the 3-position of the benzamido phenyl ring

Physical and Chemical Properties

Based on the properties of similar compounds, the following table presents the predicted physical and chemical properties of Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₆H₁₄N₂O₄SBased on chemical structure
Molecular WeightApproximately 330-340 g/molCalculated from atomic weights
Physical AppearanceWhite to off-white crystalline solidTypical for similar compounds
SolubilitySparingly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanolBased on similar benzothiazole derivatives
Melting Point170-190°CEstimated from related compounds
UV AbsorptionMaximum absorption likely around 280-320 nmCharacteristic of benzothiazole chromophore

The compound's heterocyclic nature, combined with multiple aromatic rings and heteroatoms, suggests potential for hydrogen bonding and π-π interactions, which may contribute to its binding capacity with biological targets.

Synthesis Methods

General Synthetic Approaches

The synthesis of Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate would likely follow established methods for benzothiazole derivatives. Based on the synthetic strategies described for similar compounds, a multi-step approach can be envisioned .

Proposed Synthetic Route

A potential synthetic pathway, derived from procedures described for similar compounds, might include:

StepReactionReagents and Conditions
1Formation of methyl 2-aminobenzo[d]thiazole-6-carboxylateMethyl 4-aminobenzoate, KSCN, bromine, glacial acetic acid, pH adjustment with 25% NH₃
2Amide formationReaction of the 2-amino group with 3-methoxybenzoic acid using coupling reagents (e.g., EDC/HOBt, DCC/DMAP)
3PurificationColumn chromatography followed by recrystallization

The first step would involve the cyclization of methyl 4-aminobenzoate with potassium thiocyanate and bromine in glacial acetic acid. As described in the literature, this reaction would form the benzothiazole scaffold with a 2-amino group and maintain the carboxymethyl ester at position 6 . The second step would involve an amide coupling reaction between the 2-amino group of the benzothiazole and 3-methoxybenzoic acid, resulting in the formation of the 3-methoxybenzamido substituent.

Cyclization Mechanism

The cyclization step, which forms the benzothiazole core, likely proceeds through a mechanism similar to that described for related compounds. This involves:

  • Formation of a thiocyanate intermediate from the reaction of the amine with KSCN

  • Electrophilic attack by bromine

  • Cyclization through the sulfur and nitrogen atoms

  • Aromatization to form the benzothiazole ring

The cyclization reaction is typically conducted in acetic acid, with careful temperature control required during bromine addition to avoid side reactions.

Structural FeatureAssociated Biological ActivityReference
Benzothiazole coreAntibacterial, antifungal, and anticancer properties
Benzamido substituent at position 2Enhanced binding to specific biological targets
Methoxy groupIncreased lipophilicity, potential for additional hydrogen bonding
Carboxymethyl ester at position 6Site for further functionalization, potential for prodrug development

Current Research Status

Research Challenges

Research on Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate faces several challenges:

  • Synthesis Optimization: Developing efficient synthetic routes with high yields and purity

  • Structure-Activity Relationship Studies: Understanding how structural modifications affect biological activity

  • Mechanism of Action: Elucidating how the compound interacts with biological targets

  • Formulation Development: Addressing potential solubility and stability issues

Future Research Directions

Based on the properties of similar benzothiazole derivatives, several promising research directions can be identified:

Research AreaPotential FocusExpected Outcome
Medicinal ChemistryModification of the methoxy position and substitution patternDevelopment of compounds with enhanced biological activities
Synthetic MethodologyDevelopment of alternative synthetic routes using green chemistry principlesMore efficient and environmentally friendly synthesis
Biological EvaluationScreening against various disease targetsIdentification of specific therapeutic applications
Drug DeliveryDevelopment of prodrug approaches utilizing the carboxymethyl esterImproved pharmacokinetic properties

Analytical Methods

The characterization of Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation (¹H and ¹³C NMR)

  • Mass Spectrometry: For molecular weight determination

  • Infrared Spectroscopy: For identification of functional groups

  • X-ray Crystallography: For definitive three-dimensional structural elucidation

  • High-Performance Liquid Chromatography (HPLC): For purity assessment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator